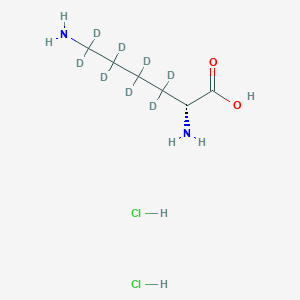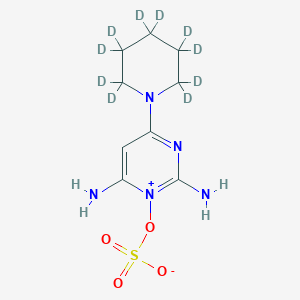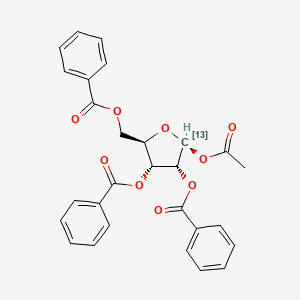
1-O-Acetyl 2,3,5-tri-O-benzoyl-beta-D-ribofuranoside-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-O-Acetyl 2,3,5-tri-O-benzoyl-beta-D-ribofuranoside-13C is a ribose-derived compound used in nucleoside synthesis. It is a labeled version of 1-O-Acetyl 2,3,5-tri-O-benzoyl-beta-D-ribofuranose, where the carbon-13 isotope is incorporated for tracing and analytical purposes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-O-Acetyl 2,3,5-tri-O-benzoyl-beta-D-ribofuranoside-13C involves several steps:
Methylation of Ribose: Ribose is methylated using thionyl chloride and methyl alcohol at 0–5°C for 10 to 15 minutes.
Acetylation: The benzylated ribose is acetylated using glacial acetic acid and acetic anhydride at -5 to 5°C for 5 hours.
Industrial Production Methods: The industrial production follows similar steps but on a larger scale, ensuring precise control of reaction conditions to maintain high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-O-Acetyl 2,3,5-tri-O-benzoyl-beta-D-ribofuranoside-13C undergoes various chemical reactions, including:
Substitution Reactions: It reacts with trimethylsilyl trifluoromethanesulfonate (TMSOTf) under the silyl-Hilbert–Johnson reaction.
Deprotection Reactions: The compound can be deprotected by acids or bases to form pure artificial nucleotides.
Common Reagents and Conditions:
Trimethylsilyl trifluoromethanesulfonate (TMSOTf): Used in substitution reactions.
Acids or Bases: Used for deprotection reactions.
Major Products:
Artificial Nucleotides: Formed after deprotection reactions.
Wissenschaftliche Forschungsanwendungen
1-O-Acetyl 2,3,5-tri-O-benzoyl-beta-D-ribofuranoside-13C is widely used in scientific research, including:
Chemistry: Used in the synthesis of nucleosides and nucleotides.
Biology: Employed in studies involving ribose metabolism and nucleic acid synthesis.
Medicine: Utilized in the development of antiviral and anticancer drugs.
Industry: Applied in the production of labeled compounds for analytical purposes.
Wirkmechanismus
The compound exerts its effects through the following mechanisms:
Vergleich Mit ähnlichen Verbindungen
1-O-Acetyl 2,3,5-tri-O-benzoyl-beta-D-ribofuranose: The non-labeled version used in similar applications.
1-O-Acetyl 2,3,5-tri-O-benzoyl-alpha-D-ribofuranose: An isomer with different stereochemistry.
Uniqueness: 1-O-Acetyl 2,3,5-tri-O-benzoyl-beta-D-ribofuranoside-13C is unique due to the incorporation of the carbon-13 isotope, making it valuable for tracing and analytical studies .
Eigenschaften
Molekularformel |
C28H24O9 |
|---|---|
Molekulargewicht |
505.5 g/mol |
IUPAC-Name |
[(2R,3R,4R,5S)-5-acetyloxy-3,4-dibenzoyloxy(513C)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C28H24O9/c1-18(29)34-28-24(37-27(32)21-15-9-4-10-16-21)23(36-26(31)20-13-7-3-8-14-20)22(35-28)17-33-25(30)19-11-5-2-6-12-19/h2-16,22-24,28H,17H2,1H3/t22-,23-,24-,28-/m1/s1/i28+1 |
InChI-Schlüssel |
GCZABPLTDYVJMP-IUEDBPNLSA-N |
Isomerische SMILES |
CC(=O)O[13C@H]1[C@@H]([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Kanonische SMILES |
CC(=O)OC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-N-[(5-cyclohexylpyridin-2-yl)methyl]-N-(4-oxo-3H-quinazolin-7-yl)-1-(2,3,4,5,6-pentafluorophenyl)sulfonylazetidine-2-carboxamide](/img/structure/B12410099.png)


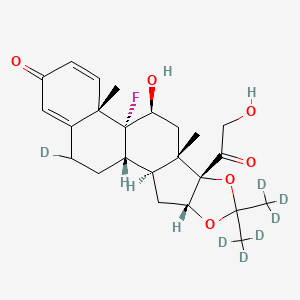


![[(2R,4R,5R)-5-(2-aminopurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12410143.png)
![3-[(1-Ethanoyl-5-methoxy-indol-3-yl)carbonylamino]-4-fluoranyl-5-(1-methylpyrazol-4-yl)benzoic acid](/img/structure/B12410146.png)
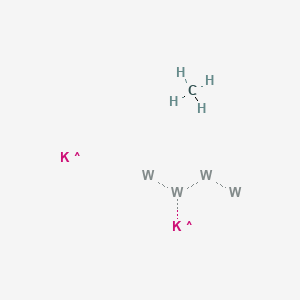

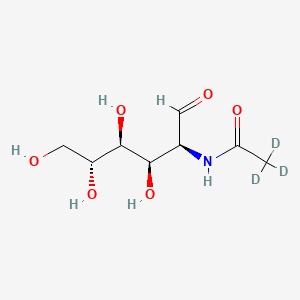
![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-purin-9-yloxolan-2-yl]methyl benzoate](/img/structure/B12410176.png)
